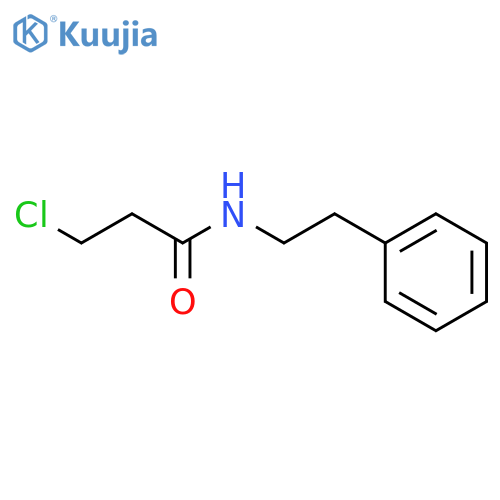Cas no 306-20-7 (3-chloro-N-(2-phenylethyl)propanamide)

306-20-7 structure
商品名:3-chloro-N-(2-phenylethyl)propanamide
CAS番号:306-20-7
MF:C11H14ClNO
メガワット:211.687962055206
CID:308063
3-chloro-N-(2-phenylethyl)propanamide 化学的及び物理的性質
名前と識別子
-
- Propanamide,3-chloro-N-(2-phenylethyl)-
- 3-chloro-N-(2-phenylethyl)propanamide
- 3-Chloro-N-phenethyl-propionamide
- 3-chloro-N-phenethylpropionylamide
- 3-chloro-propionic acid phenethylamide
- 3-Chlor-propionsaeure-phenaethylamid
- Fenaclon
- Fenakon
- Phenacone
-
- インチ: InChI=1S/C11H14ClNO/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
- InChIKey: BITWVVLBVUMFHU-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC1=CC=CC=C1)CCCl
計算された属性
- せいみつぶんしりょう: 211.07600
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 6
じっけんとくせい
- ふってん: 398.6°C at 760 mmHg
- PSA: 29.10000
- LogP: 2.36510
3-chloro-N-(2-phenylethyl)propanamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
3-chloro-N-(2-phenylethyl)propanamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-chloro-N-(2-phenylethyl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-57073-2.5g |
3-chloro-N-(2-phenylethyl)propanamide |
306-20-7 | 95% | 2.5g |
$476.0 | 2023-04-30 | |
| Life Chemicals | F9995-0372-0.25g |
3-chloro-N-(2-phenylethyl)propanamide |
306-20-7 | 95% | 0.25g |
$78.0 | 2023-11-21 | |
| Life Chemicals | F9995-0372-10g |
3-chloro-N-(2-phenylethyl)propanamide |
306-20-7 | 95% | 10g |
$880.0 | 2023-11-21 | |
| TRC | C377310-250mg |
3-chloro-N-(2-phenylethyl)propanamide |
306-20-7 | 250mg |
$ 160.00 | 2022-04-01 | ||
| Enamine | EN300-57073-0.5g |
3-chloro-N-(2-phenylethyl)propanamide |
306-20-7 | 95% | 0.5g |
$188.0 | 2023-04-30 | |
| Enamine | EN300-57073-10.0g |
3-chloro-N-(2-phenylethyl)propanamide |
306-20-7 | 95% | 10g |
$1043.0 | 2023-04-30 | |
| Fluorochem | 026351-1g |
3-Chloro-N-phenethyl-propionamide |
306-20-7 | 95+% | 1g |
£277.00 | 2022-02-28 | |
| 1PlusChem | 1P00BFMN-500mg |
Fenaclonum |
306-20-7 | 95% | 500mg |
$286.00 | 2023-12-17 | |
| Aaron | AR00BFUZ-1g |
Fenaclonum |
306-20-7 | 95% | 1g |
$357.00 | 2023-12-14 | |
| Aaron | AR00BFUZ-100mg |
Fenaclonum |
306-20-7 | 95% | 100mg |
$141.00 | 2023-12-14 |
3-chloro-N-(2-phenylethyl)propanamide 関連文献
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
306-20-7 (3-chloro-N-(2-phenylethyl)propanamide) 関連製品
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
